
3-(2,3-Dimethylphenyl)prop-2-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dimethylphenyl)prop-2-yn-1-amine is an organic compound that features a propargylamine moiety attached to a dimethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylphenyl)prop-2-yn-1-amine typically involves the alkylation of 2,3-dimethylphenylacetylene with propargylamine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethylphenyl)prop-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives or nitro compounds.
Scientific Research Applications
3-(2,3-Dimethylphenyl)prop-2-yn-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocycles and other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethylphenyl)prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways. The propargylamine moiety can inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters such as dopamine and serotonin. This mechanism is similar to that of known MAO inhibitors used in the treatment of Parkinson’s disease and depression .
Comparison with Similar Compounds
Similar Compounds
Propargylamine: A simpler analogue with similar MAO inhibitory activity.
Rasagiline: A well-known MAO-B inhibitor used in the treatment of Parkinson’s disease.
Selegiline: Another MAO-B inhibitor with neuroprotective properties
Uniqueness
3-(2,3-Dimethylphenyl)prop-2-yn-1-amine is unique due to the presence of the dimethyl-substituted phenyl ring, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its selectivity and potency compared to simpler analogues .
Properties
Molecular Formula |
C11H13N |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-(2,3-dimethylphenyl)prop-2-yn-1-amine |
InChI |
InChI=1S/C11H13N/c1-9-5-3-6-11(10(9)2)7-4-8-12/h3,5-6H,8,12H2,1-2H3 |
InChI Key |
ADODGQBZUDXYDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C#CCN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid](/img/structure/B12861800.png)
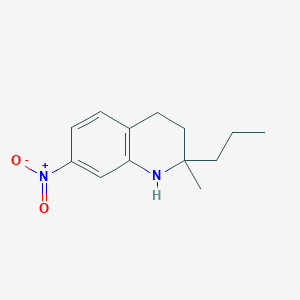
![1-(5-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/no-structure.png)
![2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12861834.png)
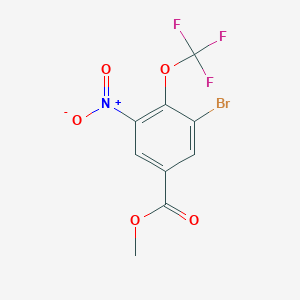
![(S)-7-(8-chloronaphthalen-1-yl)-2-((1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl trifluoromethanesulfonate](/img/structure/B12861840.png)
![N-[(2R)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide](/img/structure/B12861844.png)
![13-[(1R,2R)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B12861849.png)
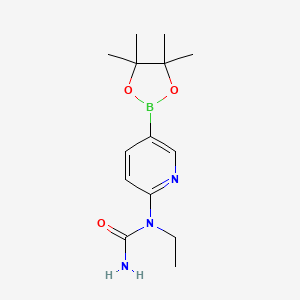
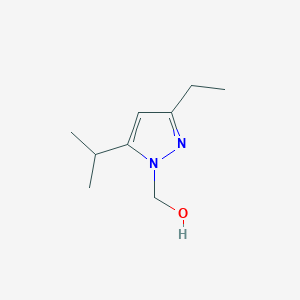
![2'-(Pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12861869.png)
![7-(4-Ethoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12861871.png)
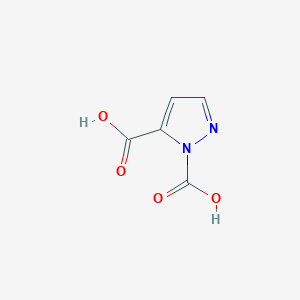
![5-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12861880.png)
